molecular formula C6H11NO3 B1611509 (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid CAS No. 4382-31-4

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid

Cat. No.: B1611509
CAS No.: 4382-31-4
M. Wt: 145.16 g/mol
InChI Key: KRHNXNZBLHHEIU-WHFBIAKZSA-N
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Description

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS: 1622-20-4) is a chiral piperidine derivative with molecular formula C₆H₁₁NO₃ and molecular weight 145.16 g/mol. It is characterized by two stereogenic centers at positions 2 and 4, both in the S-configuration. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Key specifications include:

  • Purity: ≥98% (HPLC)
  • Moisture: ≤0.5%
  • Production Scale: Up to kilograms .

Its hydrochloride derivative (CAS: 166042-99-5) has a molecular weight of 181.62 g/mol and is structurally similar but differs in solubility due to the ionic nature of the hydrochloride salt .

Properties

IUPAC Name

(2S,4S)-4-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHNXNZBLHHEIU-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452022
Record name AG-F-54638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-31-4
Record name AG-F-54638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, also known as (2S,4S)-4-hydroxypipecolic acid, is a specialty chemical compound with applications in pharmaceutical and biochemical research. It is a chiral auxiliary used in asymmetric synthesis for producing enantiomerically pure pharmaceuticals.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including using piperidine derivatives.

One method involves L-camphorsulfonamide and diphenylimine ester undergoing a condensation reaction under Lewis acid catalysis to produce a compound. This compound then undergoes asymmetric alkylation under a strong base, imine hydrolysis under acidic conditions, and intramolecular cyclization in a one-pot method to yield a compound. Finally, the target compound (S)-2-piperidinic acid is obtained by removing the chiral auxiliary group under alkaline conditions.

Stereoselective Reduction

Stereoselective reduction of 2- or 3-substituted 4-piperidones can yield di-equatorial isomers of corresponding 4-piperidinols. This reduction is performed using sodium borohydride in a protic solvent medium at a temperature substantially lower than ambient temperature in the presence of an effective amount of an inorganic acid. High stereoselectivity can be achieved under favorable conditions, allowing simple crystallization to afford the pure isomer. The di-equatorial isomers of the 2,4-substituted compounds are cis isomers with respect to the 2- and 4-substituents.

Applications in Pharmaceutical Development

This compound is particularly notable for its applications in drug development. It serves as a chiral auxiliary in asymmetric synthesis, which is crucial for creating enantiomerically pure pharmaceuticals. Its unique stereochemistry allows it to interact with specific molecular targets such as enzymes or receptors within biological systems, influencing its binding affinity and specificity.

Applications in Biochemical Research

Researchers employ this compound to investigate enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for studying various biochemical processes. Recent studies have highlighted the potential therapeutic applications of this compound in drug design. Its ability to act as an inhibitor or activator of certain enzymes affects various biochemical pathways, which could lead to new treatments for diseases.

Data Table

Property Value
CAS No. 4382-31-4
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
Standard InChIKey KRHNXNZBLHHEIU-WHFBIAKZSA-N
Isomeric SMILES C1CNC@@HC(=O)O
SMILES C1CNC(CC1O)C(=O)O
Canonical SMILES C1CNC(CC1O)C(=O)O
PubChem Compound ID 11019002

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProducts FormedReferences
Partial oxidationKMnO₄ (acidic conditions)4-Ketopiperidine-2-carboxylic acid
Full oxidationCrO₃ or Jones reagent4-Oxopiperidine-2-carboxylic acid

In stereoselective syntheses, oxidation is often employed to generate ketone intermediates for further functionalization .

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol, while preserving stereochemistry:

Reaction TypeReagents/ConditionsProducts FormedReferences
Carboxylic acid reductionLiAlH₄ (anhydrous ether)(2S,4S)-4-Hydroxypiperidine-2-methanol
Stereoselective reductionNaBH₄ with chiral ligandsRetention of (2S,4S) configuration

Reduction of β-keto esters derived from this compound has been critical in synthesizing enantiomerically pure hydroxypipecolic acids .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

Reaction TypeReagents/ConditionsProducts FormedReferences
Mitsunobu reactionDIAD, PPh₃, and amines4-Aminopiperidine-2-carboxylic acid derivatives
SulfonationSOCl₂ followed by sulfonating agents4-Sulfonate esters

Esterification and Protection/Deprotection

The carboxylic acid group is frequently esterified or protected for synthetic applications:

Reaction TypeReagents/ConditionsProducts FormedReferences
EsterificationMeOH/H⁺ or DCC/DMAPMethyl (2S,4S)-4-hydroxypiperidine-2-carboxylate
Boc protectionBoc₂O, DMAPBoc-(2S,4S)-4-hydroxypiperidine-2-carboxylic acid
Fmoc deprotectionPiperidine/DMFFree amine intermediate

Stereoselective and Cyclization Reactions

The compound serves as a precursor in asymmetric syntheses:

Reaction TypeReagents/ConditionsProducts FormedReferences
Ring-closing metathesisGrubbs catalystPiperidine-based macrocycles
Epoxide formationEpichlorohydrin, baseEpoxy-piperidine derivatives

Key studies demonstrate its utility in constructing complex alkaloids and peptidomimetics .

Key Research Findings

  • Stereochemical Integrity : The (2S,4S) configuration remains intact under mild acidic/basic conditions, enabling its use in chiral pool syntheses .

  • Enzyme Inhibition : Derivatives of this compound show ACC (acetyl-CoA carboxylase) inhibition with ED₅₀ < 0.3 mg/kg, highlighting its pharmacological potential.

  • Solid-Phase Synthesis : Boc- and Fmoc-protected variants are integral to peptide synthesis, improving yield and purity in drug development .

Comparative Reactivity Table

Functional GroupReactivity with Common ReagentsOutcome
-OH (C4)Oxidizing agents (KMnO₄, CrO₃)Ketone/aldehyde formation
-COOH (C2)Reducing agents (LiAlH₄)Primary alcohol formation
-NH (piperidine)Boc/Fmoc-protecting agentsStable intermediates for synthesis

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is widely utilized as an intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of analgesics and anti-inflammatory drugs due to its ability to modulate biological activity through enzyme inhibition and receptor interaction .

Example Case Study:
Research has demonstrated that derivatives of this compound can serve as precursors for ACE inhibitors and antiviral agents. For instance, studies have shown that modifications to its structure can enhance the efficacy of drugs targeting specific pathways involved in inflammation and pain management.

Peptide Synthesis

Enhancing Stability and Bioavailability:
The compound is employed in solid-phase peptide synthesis, significantly improving the stability and solubility of therapeutic peptides. This application is crucial for developing peptide-based drugs that require high bioavailability for effective treatment outcomes .

Data Table: Peptide Synthesis Applications

Application TypeDescription
Solid-Phase SynthesisUsed to create stable peptide chains with improved solubility
Therapeutic PeptidesEnhances bioavailability of peptides used in treatments

Biochemical Research

Studying Enzyme Mechanisms:
In biochemical research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its structural properties allow researchers to explore how it interacts with various enzymes, providing insights into biological processes .

Example Case Study:
Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, thus aiding in the understanding of disease mechanisms and potential therapeutic targets .

Organic Synthesis

Versatile Building Block:
The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules with desired functional groups. Its chiral nature enables the production of enantiomerically pure compounds essential for various applications .

Data Table: Organic Synthesis Applications

Application TypeDescription
Chiral Building BlockFacilitates synthesis of enantiomerically pure compounds
Complex MoleculesEnables creation of complex organic structures with specific functionalities

Industrial Applications

Agrochemicals and Other Chemicals:
Beyond pharmaceuticals, this compound is also utilized in the production of agrochemicals and various industrial chemicals. Its reactivity allows it to be incorporated into formulations that require specific chemical properties.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

The stereochemistry of hydroxy-substituted piperidine carboxylic acids significantly impacts their physicochemical properties and biological activity. Key isomers include:

Compound Name CAS RN Configuration Molecular Weight (g/mol) Status (UBE Corp.) Key Features
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid 1622-20-4 2S,4S 145.16 Under development Intermediate for organic synthesis; high purity (≥98%)
(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid 1844-40-2 2S,4R 145.16 Under development Distinct spatial arrangement alters hydrogen bonding and solubility
(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid 175671-49-5 2R,4S 145.16 Commercially available Requires storage at 0–8°C; optical rotation [α]D²⁰ = +8.9 ± 1.5° (DMF)

Key Observations :

  • Stereochemical Impact : The (2S,4S) and (2S,4R) isomers differ in the orientation of the hydroxyl group, influencing hydrogen-bonding capacity and interaction with chiral targets (e.g., enzymes or receptors) .
  • Commercial Availability : The (2R,4S) isomer is marketed by suppliers like Bridge Organics, while the (2S,4S) variant remains in development .

Substituted Derivatives

Methyl-Substituted Analog

(2S,4S)-2-Methylpiperidine-4-carboxylic acid (CAS: 1820569-68-3) introduces a methyl group at position 2, increasing hydrophobicity (molecular weight: 143.18 g/mol ). This substitution may enhance membrane permeability but reduces solubility in aqueous media .

Boc-Protected Derivatives
  • Boc-(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid (CAS: 175671-49-5): The tert-butoxycarbonyl (Boc) group improves stability and solubility in organic solvents, facilitating selective reactions (e.g., peptide coupling) .
  • Fmoc-(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS: 917099-02-6): The fluorenylmethyloxycarbonyl (Fmoc) group enables use in solid-phase synthesis, with purity ≥97% by HPLC .

Applications : Boc/Fmoc derivatives are critical in medicinal chemistry for constructing peptide-like molecules or prodrugs .

Hydrochloride Salts

Hydrochloride salts enhance aqueous solubility, making them preferable for in vitro assays:

  • This compound hydrochloride (CAS: 166042-99-5): Molecular weight 181.62 g/mol ; used in kinase inhibition studies .
  • (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride (CAS: 1032237-00-5): Marketed by ECHEMI for industrial-scale applications .

Safety Considerations : Hydrochloride salts may pose hazards such as eye irritation (e.g., H319 hazard statement) .

Thiazolidine Derivatives

Crystal structure analysis of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid (C₁₁H₁₄N₂O₂S) reveals O–H···N hydrogen bonds and weak C–H···π interactions, highlighting the role of stereochemistry in stabilizing supramolecular assemblies .

Biological Activity

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is a chiral compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by a hydroxyl group at the 4-position and a carboxylic acid at the 2-position of the piperidine ring, plays a significant role in various biochemical processes.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C6H11NO3\text{C}_6\text{H}_{11}\text{N}\text{O}_3

This compound's unique stereochemistry enhances its reactivity and interaction with biological systems, allowing it to modulate the activity of specific molecular targets such as enzymes and receptors.

The mechanism of action involves interactions with molecular targets through hydrogen bonding and ionic interactions facilitated by its functional groups. These interactions can lead to:

  • Inhibition of enzyme activity : The compound may block substrate access to enzyme active sites.
  • Activation of receptor signaling pathways : It can enhance or inhibit signaling cascades in various biological systems.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Neurotransmission Modulation : The compound may influence neurotransmitter systems, particularly those related to piperidine derivatives affecting central nervous system functions.
  • Antioxidant Properties : It has been shown to scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, warranting further investigation in drug development .

Applications in Medicinal Chemistry

This compound serves as a precursor in synthesizing biologically active compounds, including enzyme inhibitors and receptor agonists. Its potential therapeutic applications include:

  • Anti-inflammatory effects : Investigated for its role in reducing inflammation.
  • Analgesic properties : Explored for pain relief mechanisms.

Research Findings and Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental settings:

  • Neuroprotective Studies : In vitro assays have shown that this compound can enhance neuronal survival under stress conditions, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial Evaluation : Trials have indicated activity against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-HydroxypiperidineHydroxyl group on piperidineLacks carboxylic acid functionality
2-PyrrolidinoneFive-membered ringDifferent ring size and electronic properties
(S)-N-Boc-3-hydroxypiperidineBoc protecting group on nitrogenEnhanced stability and ease of handling
4-HydroxyprolineHydroxyl group on prolineDifferent backbone structure affecting bioactivity

The distinct stereochemistry and combination of functional groups confer unique biological properties on this compound that are not observed in these other compounds.

Q & A

Basic: What are the standard protocols for synthesizing (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid?

The synthesis typically involves enantioselective methods to preserve stereochemistry. For example, a reflux reaction with aqueous HCl (2 N) on a piperidine derivative (e.g., 7) for 21 hours yields the hydrochloride salt, followed by ether washing and direct use without further purification . Key steps include:

  • Stereochemical control : Use of chiral precursors or catalysts to maintain (2S,4S) configuration.
  • Purification : Freeze-drying aqueous extracts to obtain solids, confirmed via HPLC and NMR .
  • Safety : Adhere to GHS07 precautions (e.g., ventilation, protective gear) due to hazards like skin/eye irritation .

Advanced: How do hydrogen-bonding patterns in the crystal structure influence molecular interactions?

The compound adopts a wrapped conformation in the solid state, with O–H⋯N hydrogen bonds forming helical chains along the crystallographic a-axis. These interactions, combined with weaker C–H⋯π contacts, stabilize layered structures parallel to the ac plane. Such arrangements are critical for:

  • Drug design : Predicting solubility and binding affinity.
  • Material properties : Thermal stability via intermolecular forces.
    Crystallographic parameters: a = 7.906 Å, b = 11.306 Å, c = 13.504 Å (MoKα radiation) .

Basic: What analytical techniques validate the purity and structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., hydroxyl and carboxylic protons) .
  • HPLC : Purity ≥97% via reverse-phase methods .
  • Melting point : 238–240°C (decomposition) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Advanced: How do stereochemical discrepancies arise during synthesis, and how are they resolved?

Contradictions in stereochemical outcomes often stem from:

  • Reaction conditions : Temperature or solvent polarity affecting chiral intermediates.
  • Protecting groups : Boc (tert-butoxycarbonyl) groups in derivatives (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) may influence steric hindrance .
    Resolution methods :
    • Chiral chromatography .
    • X-ray crystallography to confirm absolute configuration .

Basic: What safety precautions are essential for handling this compound?

  • Hazard classification : GHS07 (Warning) with H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
  • Protective measures : Use fume hoods, gloves, and goggles.
  • First aid : Immediate flushing with water for eye/skin contact; oxygen therapy for inhalation exposure .

Advanced: How do conflicting safety classifications (e.g., non-hazardous vs. GHS07) impact laboratory protocols?

Discrepancies arise from purity variations or derivative forms (e.g., hydrochloride salts vs. free acids). For example:

  • (2S,4S)-4-Hydroxyproline : Non-hazardous in pure form but requires caution when derived from reactive intermediates (e.g., Boc-protected analogs) .
    Mitigation :
    • Verify SDS for specific derivatives.
    • Conduct risk assessments based on synthetic pathways .

Basic: What are the key physicochemical properties relevant to experimental design?

PropertyValueMethod/Source
Melting point238–240°CDifferential scanning calorimetry
pKa2.36 ± 0.40Potentiometric titration
Density1.104 ± 0.06 g/cm³Pycnometry
SolubilityHigh in polar solvents (e.g., water, methanol)Experimental

Advanced: How can computational modeling predict biological activity or reactivity?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using crystal structure data (PDB ID: N/A; coordinates in ).
  • DFT calculations : Optimize transition states for reactions (e.g., hydrolysis of Boc groups) .
  • ADMET profiling : Predict bioavailability based on logP (experimental: 0.283) .

Basic: What are common derivatives, and how do they expand research applications?

  • Boc-protected analogs : Enable peptide coupling (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) .
  • Metal complexes : Thiazolidine derivatives (e.g., (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid) for catalysis .
  • Pharmaceutical intermediates : Piperidine-2-carboxylic acids in γ-amino acid synthesis .

Advanced: How to address low yields in multi-step syntheses (e.g., <40%)?

Case study : D-penicillamine and 2-pyridinecarboxaldehyde condensation yielded 40% product due to:

  • Side reactions : Thiazolidine ring formation competing with undesired pathways.
  • Optimization strategies :
    • Temperature control (50°C vs. room temperature) .
    • Catalyst screening (e.g., Pd(OAc)₂ for cross-coupling steps) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid

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